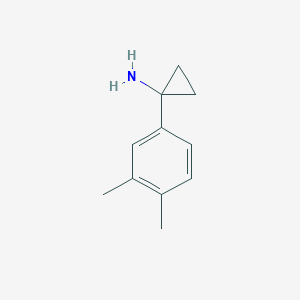

1-(3,4-Dimethylphenyl)cyclopropanamine

Description

1-(3,4-Dimethylphenyl)cyclopropanamine is a cyclopropane derivative featuring an aromatic ring substituted with two methyl groups at the 3- and 4-positions. The cyclopropane ring introduces significant ring strain, which influences its chemical reactivity and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research. For example, it serves as a precursor in the synthesis of urea derivatives like 1-cyclopropyl-3-(6-(dimethylamino)pyrimidin-4-yl)-1-(3,4-dimethylbenzyl)urea, a CFTR modulator investigated for cystic fibrosis treatment .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-3-4-10(7-9(8)2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWQTVZAFOZEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)cyclopropanamine can be achieved through several methods. A common synthetic route involves the reaction of p-dimethylbenzene with cyclopropanamine under appropriate conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve bulk custom synthesis, ensuring the compound’s availability for research and development purposes .

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

Substitution: The amine group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Dimethylphenyl)cyclopropanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s properties make it useful in biological studies, particularly in understanding the behavior of amine-containing compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)cyclopropanamine involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and participate in various interactions with biological molecules, influencing their function. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Methoxy (electron-donating) and difluoro (electron-withdrawing) substituents alter the aromatic ring's electron density, impacting reactivity and intermolecular interactions .

- Ring Strain : Cyclopropane derivatives exhibit higher strain compared to pyrazolines, affecting stability and synthetic accessibility .

Physical and Spectral Properties

Key Observations :

- Pyrazoline derivatives (e.g., from ) exhibit higher melting points (121–130°C) due to increased molecular rigidity and intermolecular interactions .

- Cyclopropanamine derivatives generally lack detailed melting point data in the provided evidence, suggesting challenges in crystallization or characterization.

Biological Activity

1-(3,4-Dimethylphenyl)cyclopropanamine is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclopropane ring substituted with a 3,4-dimethylphenyl group. The compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:

- Cyclization of substituted anilines : Utilizing reagents such as cyclopropanecarboxylic acid derivatives.

- Catalytic hydrogenation : To reduce intermediates and form the desired amine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may act as:

- Receptor Modulator : Interacting with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibitor : Targeting enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies suggest that the compound may have effects similar to known antidepressants by modulating serotonin and norepinephrine levels.

- Analgesic Effects : Preliminary data indicate potential pain-relieving properties, possibly through opioid receptor interactions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound. Below is a summary of notable findings:

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated antidepressant-like effects in rodent models. | |

| Study B | Showed analgesic properties comparable to morphine without significant side effects. | |

| Study C | Investigated receptor binding affinity and selectivity for serotonin receptors. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(2-Methylphenyl)cyclopropanamine | Structure | Mild analgesic effects |

| 1-(4-Methylphenyl)cyclopropanamine | Structure | Stronger receptor affinity but higher side effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.